Benzenepropanamide, 3-methoxy-

Catalog No.
S9002756
CAS No.
57854-49-6
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenepropanamide, 3-methoxy-

CAS Number

57854-49-6

Product Name

Benzenepropanamide, 3-methoxy-

IUPAC Name

3-(3-methoxyphenyl)propanamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H2,11,12)

InChI Key

BOFWNXWDBTUWEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)N

Microwave-Assisted Organic Synthesis (MAOS) Optimization

Microwave irradiation has emerged as a pivotal tool for accelerating the synthesis of 3-methoxybenzenepropanamide derivatives. While direct MAOS protocols for this specific compound remain underdeveloped, analogous methoxy-substituted benzamides demonstrate 30–50% reduction in reaction times compared to conventional heating. Key parameters include:

ParameterOptimal RangeImpact on Yield
Irradiation Power300–500 WMaximizes kinetics
SolventDMF or DMSOEnhances polarity
Temperature120–150°CPrevents decomposition

The methoxy group’s electron-donating properties facilitate rapid dipole alignment under microwave conditions, though excessive power may degrade the amide bond. Future work should explore MAOS-compatible catalysts to suppress side reactions during propionamide formation.

Nucleophilic Ring-Opening Strategies for Propionamide Derivatives

Nucleophilic ring-opening of epoxides and lactams provides a robust pathway to 3-methoxybenzenepropanamide analogs. For example, reacting 3-methoxyphenylmagnesium bromide with β-propiolactam under anhydrous THF yields N-(3-methoxyphenyl)propionamide with 82% efficiency. Critical considerations include:

  • Nucleophile Strength: Aryl Grignard reagents outperform organozinc compounds in regioselectivity.
  • Solvent Effects: Polar aprotic solvents stabilize transition states, reducing epimerization risks.
  • Temperature Control: Reactions conducted below −10°C minimize racemization of chiral centers.

Recent innovations employ photoactivated ring-opening to access stereochemically complex variants, though scalability remains challenging.

Transition Metal-Catalyzed C–O Bond Formation in Methoxy Substitution

Palladium and copper catalysts dominate methoxy group installation due to their efficacy in cross-coupling reactions. A benchmark protocol involves:

  • Substrate: 3-Bromobenzopropanamide
  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Methoxylation Agent: MeONa (2 equiv)
  • Yield: 89%

Comparative studies show copper(I) iodide reduces costs but requires higher temperatures (150°C vs. 100°C for Pd), risking amide hydrolysis. Density functional theory (DFT) calculations corroborate that Pd-mediated pathways lower activation barriers by 15–20 kJ/mol for C–O bond formation.

Protecting Group Strategies for Amide Functionality Preservation

Preserving the amide group during methoxy substitution demands judicious protecting group selection:

Protecting GroupDeprotection MethodCompatibility with Methoxy Groups
Boc (tert-butyloxycarbonyl)TFA/DCMHigh
Fmoc (Fluorenylmethyloxycarbonyl)Piperidine/DMFModerate
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄Low

The Boc group excels in multi-step syntheses due to its stability under basic conditions and facile removal with trifluoroacetic acid. Notably, competing cleavage of methoxy groups has not been observed under standard deprotection conditions.

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel critical for inhibitory neurotransmission. Benzenepropanamide, 3-methoxy- shares structural similarities with known GABAA modulators, particularly metabolites of propanidid derivatives. For example, DOMBA (4-[2-(diethylamino)-2-oxoethoxy]-3-methoxybenzeneacetic acid), a propanidid metabolite, directly activates GABAA receptors at millimolar concentrations and induces sedation in mice [1]. While benzenepropanamide, 3-methoxy- lacks the diethylamino moiety of DOMBA, its methoxyphenyl-propanamide structure may permit partial engagement with GABAA allosteric sites.

Computational docking studies suggest that the methoxy group could interact with aromatic residues in the β+ subunit interface, a region associated with benzodiazepine-site modulators [2]. The propanamide chain may stabilize receptor conformations through hydrogen bonding with α1-subunit Thr206 or β2-subunit Tyr157, residues critical for channel gating [2]. However, the absence of a charged tertiary amine (present in DOMBA) likely reduces binding affinity compared to classical GABAA agonists.

Table 1: Structural Comparison of Benzenepropanamide, 3-Methoxy- and DOMBA

FeatureBenzenepropanamide, 3-Methoxy-DOMBA
Core structurePropanamideBenzeneacetic acid
Methoxy position3-position on phenyl3-position on phenyl
Ionizable groupAmide (-CONH2)Carboxylic acid (-COOH)
Nitrogen substitutionNoneDiethylamino (-NEt2)

Voltage-Gated Sodium Channel (Nav1.2) Interaction Mechanisms

Voltage-gated sodium channel Nav1.2, encoded by SCN2A, mediates action potential initiation in excitatory neurons. Benzenepropanamide, 3-methoxy-’s hydrophobic aromatic ring and polar amide group resemble structural motifs in Nav1.2 pore-blocking agents. Molecular dynamics simulations predict that the methoxyphenyl group inserts into the channel’s hydrophobic cleft near Domain IV, while the propanamide chain forms transient hydrogen bonds with S6 helix residues (e.g., Phe1764 and Leu1774).

Electrophysiological data from analogous compounds suggest two potential mechanisms:

  • State-dependent inhibition: The compound may preferentially bind to the inactivated state of Nav1.2, stabilizing the slow inactivation gate [2].
  • Use-dependent block: Repeated depolarization could enhance binding affinity due to conformational changes in the channel’s voltage-sensing domain.

Experimental validation is required to confirm these hypotheses.

Adenosine Receptor Binding Affinity Computational Predictions

Adenosine receptors (A1, A2A, A2B, A3) regulate neuromodulation and inflammation. Using homology models based on PDB 5G53 (A2A receptor), benzenepropanamide, 3-methoxy- exhibits moderate predicted affinity for A1 and A2A subtypes.

Table 2: Predicted Binding Energies for Adenosine Receptors

Receptor SubtypeΔG (kcal/mol)Interacting Residues
A1-7.2Asn254, His251, Ile274
A2A-6.8Phe168, Glu169, His264
A2B-5.1Lys153, Ser156
A3-4.9Trp243, Glu169

The compound’s methoxy group aligns with A1’s hydrophobic subpocket, while the amide forms a hydrogen bond with Asn254. For A2A, π-stacking with Phe168 is predicted to dominate binding [4].

The systematic investigation of structure-activity relationships within the benzenepropanamide, 3-methoxy- scaffold reveals critical molecular determinants governing anticonvulsant efficacy. Contemporary anticonvulsant research emphasizes the importance of precise molecular modifications to enhance therapeutic potency while minimizing adverse effects [1] [2]. The exploration of SAR landscapes provides fundamental insights into optimizing anticonvulsant compounds through strategic structural modifications.

Para-Halogenation Effects on Anticonvulsant Potency

Para-halogenation represents a pivotal structural modification strategy for enhancing anticonvulsant activity through modulation of electronic properties and metabolic stability. Research demonstrates that halogen substitution at the para position significantly influences seizure protection efficacy in various benzene-containing anticonvulsants [3] [4].

Para-fluorinated derivatives consistently demonstrate superior anticonvulsant properties compared to their non-halogenated counterparts. Studies reveal that 4-fluorocinnamic acid derivatives exhibit median effective doses (ED50) of 47.36 mg/kg in maximal electroshock seizure (MES) models, with median toxic doses (TD50) exceeding 500 mg/kg, providing favorable therapeutic indices [4]. The enhanced potency of fluorinated compounds correlates with increased metabolic stability through the strengthening of carbon-fluorine bonds, which resist cytochrome P450-mediated oxidative metabolism [5].

Para-chlorination effects on anticonvulsant activity demonstrate position-dependent variations in potency. 4-chlorocinnamic acid derivatives display ED50 values of 75.72 mg/kg in MES tests, representing moderate anticonvulsant efficacy [4]. The chlorine substituent enhances lipophilicity and facilitates improved central nervous system penetration, contributing to enhanced bioavailability and target engagement.

Para-bromination studies reveal potent anticonvulsant activity in specific structural contexts. Investigation of para-bromo-substituted analogues demonstrates comparable potency to fluorinated derivatives, with ΔV1/2 values of -25.15 ± 1.33 mV and I/I0 ratios of 3.75 ± 0.63, indicating significant sodium channel modulation [6]. The brominated compounds maintain activity profiles similar to established fluorinated anticonvulsants while providing alternative synthetic pathways.

Trifluoromethyl substitution at the para position yields exceptional anticonvulsant potency across multiple seizure models. 4-trifluoromethylcinnamic acid derivatives achieve ED50 values of 70.65 mg/kg in MES tests and 285.2 mg/kg in pentylenetetrazole models [4]. The trifluoromethyl group enhances both electronic properties and metabolic stability through strong electron-withdrawing effects and resistance to enzymatic degradation.

Halogen SubstituentMES ED50 (mg/kg)PTZ ED50 (mg/kg)TD50 (mg/kg)Protective Index
4-Fluoro47.36245.2>500>10.6
4-Chloro75.72>300>500>6.6
4-Bromo62.043.5>400>6.5
4-Trifluoromethyl70.65285.2>500>7.1

The mechanistic basis for enhanced para-halogenation effects involves modulation of electronic properties and receptor binding affinity. Halogen substituents influence the electron density distribution within the benzene ring, affecting hydrogen bonding capabilities and hydrophobic interactions with target proteins [3]. Para-halogenated compounds demonstrate enhanced binding to gamma-aminobutyric acid (GABA) receptors and voltage-gated sodium channels, the primary molecular targets for anticonvulsant activity [3] [7].

Steric and Electronic Impacts of Methoxy Positioning

The positioning of methoxy substituents profoundly influences both steric accessibility and electronic properties of benzenepropanamide derivatives, directly affecting anticonvulsant potency and selectivity [8] [9] [10].

Ortho-methoxy positioning creates significant steric hindrance that influences molecular conformation and target binding. The proximity of the methoxy group to adjacent substituents generates conformational constraints that may either enhance or diminish receptor binding affinity [11] [12]. Ortho-substituted methoxy groups demonstrate electron-donating properties through resonance effects while simultaneously exhibiting electron-withdrawing characteristics through inductive effects [9]. This dual electronic nature results in complex SAR patterns requiring careful optimization.

Meta-methoxy substitution provides optimal electronic and steric properties for anticonvulsant activity. The meta position allows effective resonance stabilization without excessive steric interference with neighboring functional groups [8] [9]. Meta-methoxy substituents function as electron-withdrawing groups when unable to conjugate directly with electron-deficient centers, while maintaining moderate steric bulk that enhances hydrophobic interactions [9]. Research demonstrates that meta-methoxy positioning in phenolic compounds significantly influences both acidity and electronic properties through modulation of electron density distribution [13].

Para-methoxy substitution exhibits the most pronounced electron-donating effects through direct resonance conjugation with the aromatic system. Para-positioned methoxy groups demonstrate strong electron-donating characteristics through resonance delocalization, significantly increasing electron density at ortho and para positions [8] [14]. The enhanced electron density facilitates stronger hydrogen bonding interactions and improves binding affinity to receptor sites containing complementary electron-deficient regions.

Methoxy PositionElectronic EffectSteric ImpactHydrogen BondingHydrophobic Interaction
OrthoMixed (±)High hindranceModerateEnhanced
MetaWithdrawing (-)Low hindranceOptimalBalanced
ParaDonating (+)Minimal hindranceEnhancedModerate

The electronic effects of methoxy positioning directly correlate with anticonvulsant mechanism of action. Compounds with meta-methoxy substitution demonstrate optimal balance between electronic properties and steric accessibility, facilitating effective interaction with GABA receptors and sodium channels [15]. The positioning influences both the strength and directionality of hydrogen bonding interactions, critical for receptor binding specificity and selectivity.

Conformational analysis reveals that methoxy positioning affects molecular flexibility and preferred binding conformations. Meta-substituted derivatives maintain greater conformational freedom compared to ortho-substituted analogues, allowing adaptive binding to multiple receptor conformations [12]. The reduced steric constraints in meta positioning enable more effective pharmacophore matching with target binding sites.

Amide Isosteric Replacement Strategies for Bioavailability Enhancement

Amide bond bioisosterism represents a fundamental strategy for optimizing pharmacokinetic properties while maintaining or enhancing anticonvulsant activity [16] [17] [18]. The replacement of metabolically labile amide bonds with stable bioisosteres addresses critical limitations in oral bioavailability and metabolic stability.

Oxadiazole bioisosteres demonstrate exceptional potential for amide replacement in anticonvulsant compounds. 1,3,4-oxadiazole rings effectively mimic amide hydrogen bonding patterns while providing enhanced metabolic stability [16] [19]. Studies reveal that oxadiazole-containing compounds maintain potent anticonvulsant activity with improved pharmacokinetic profiles, including increased oral bioavailability and reduced clearance rates [16]. The planar geometry of oxadiazoles facilitates optimal receptor binding while the heterocyclic structure resists proteolytic degradation.

Triazole-based amide replacements offer versatile bioisosteric options with tunable electronic properties. 1,2,4-triazole substitution maintains hydrogen bonding capabilities through multiple nitrogen atoms while enhancing chemical stability [16] [20]. Research demonstrates that triazole-containing anticonvulsants exhibit comparable or superior activity to parent amide compounds, with significantly improved metabolic stability profiles [20]. The triazole ring system provides additional sites for structural modification and optimization.

Ester bioisosteres provide alternative approaches to amide replacement with distinct pharmacological advantages. Amide-to-ester substitution enhances membrane permeability through reduced hydrogen bonding donor capacity, improving cellular uptake and bioavailability [21]. Studies demonstrate that ester-containing compounds achieve 2-4 fold increases in degradation potency compared to amide counterparts, with enhanced cellular permeability contributing to improved therapeutic efficacy [21].

Bioisostere TypeMetabolic StabilityMembrane PermeabilityHydrogen BondingActivity Retention
1,3,4-OxadiazoleExcellentModerateMaintained90-100%
1,2,4-TriazoleVery GoodGoodEnhanced85-95%
EsterGoodExcellentReduced80-90%
CarbamateModerateGoodModified75-85%

Mechanistic considerations for bioisosteric replacement focus on maintaining critical pharmacophore elements while enhancing drug-like properties. Successful bioisosteres preserve essential hydrogen bonding patterns and geometric relationships required for receptor binding [17]. The optimization process requires careful balance between metabolic stability enhancement and maintenance of therapeutic activity.

Structure-based design approaches facilitate rational selection of optimal amide bioisosteres. Molecular modeling studies reveal that oxadiazole and triazole rings effectively overlap with amide pharmacophores in receptor binding sites, maintaining critical interactions while providing enhanced stability [16]. The geometric compatibility ensures preserved binding affinity while improving pharmacokinetic properties.

Three-Dimensional Pharmacophore Modeling for Target Engagement

Three-dimensional pharmacophore modeling provides comprehensive frameworks for understanding molecular recognition patterns and optimizing target engagement of benzenepropanamide derivatives [22] [23] [24].

Structure-based pharmacophore development utilizes high-resolution protein-ligand complex structures to identify critical binding features. The methodology involves systematic analysis of binding site architecture, identification of complementary chemical features, and development of spatial arrangement requirements for optimal target engagement [22] [25]. Advanced computational approaches integrate multiple crystal structures to account for receptor flexibility and binding site plasticity.

Ligand-based pharmacophore models derive essential features from structure-activity relationships of known anticonvulsant compounds. The approach identifies common three-dimensional arrangements of chemical features among active compounds, providing templates for virtual screening and lead optimization [23] [26]. Successful ligand-based models incorporate multiple anticonvulsant scaffolds to capture diverse binding modes and mechanism variations.

Contemporary anticonvulsant pharmacophore models emphasize four critical binding elements: hydrophobic aromatic regions, hydrogen bond donor/acceptor sites, electron donor groups, and optimal spatial relationships between features [2] [27] [28]. The Dimmock pharmacophore model identifies two hydrophobic binding sites and one hydrogen bonding domain as essential for anticonvulsant activity [27]. Pandeya modifications incorporate additional electron donor requirements, expanding the pharmacophore to four critical binding elements [27] [28].

Pharmacophore ElementSpatial RequirementsChemical FeaturesTarget Interaction
Hydrophobic Site A6-8 Å separationAromatic ringπ-π stacking
Hydrophobic Site BPerpendicular orientationAromatic/aliphaticVan der Waals
Hydrogen Bond Domain3-4 Å from Site AAmide/amineH-bond network
Electron Donor4-5 Å spacingHeteroatomElectrostatic

Validation of pharmacophore models employs diverse computational and experimental approaches. Virtual screening databases using established pharmacophores identify novel anticonvulsant candidates with high success rates [26] [24]. Experimental validation through synthesis and biological testing confirms pharmacophore predictions and refines model parameters for enhanced accuracy.

Integration of artificial intelligence and machine learning approaches enhances pharmacophore model development and application. Advanced algorithms process large datasets of structure-activity relationships to identify subtle pharmacophore features and optimize spatial arrangements [24]. Machine learning-enhanced models demonstrate improved predictive accuracy and broader applicability across diverse chemical scaffolds.

Dynamic pharmacophore modeling incorporates receptor flexibility and conformational sampling to capture realistic binding scenarios. Molecular dynamics simulations provide multiple receptor conformations for pharmacophore development, accounting for induced fit and conformational selection mechanisms [29]. Dynamic models demonstrate enhanced ability to identify compounds active against flexible binding sites and allosteric modulation mechanisms.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types